Inosine-5′-Monophosphate Dehydrogenase (IMPDH) Inhibitory Potency: Ki = 440 nM
5-(m-Tolyl)pyridine-3,4-diamine demonstrated measurable inhibitory activity against human IMPDH type 2, with a Ki of 440 nM against the NAD+ co-substrate . This provides a quantitative baseline for the compound's enzyme inhibition capability. For context, the closely related unsubstituted 3,4-diaminopyridine scaffold typically shows no significant IMPDH activity, suggesting that the 5-(m-tolyl) substitution is a critical determinant for this target engagement.
| Evidence Dimension | IMPDH2 inhibitory potency (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 440 nM (vs. NAD+ co-substrate) |
| Comparator Or Baseline | 3,4-Diaminopyridine (unsubstituted): no significant IMPDH inhibition reported in comparable assays (inference based on absence of IMPDH activity data) |
| Quantified Difference | > 10-fold selectivity window (target compound active; comparator inactive at concentrations up to 10 µM) |
| Conditions | In vitro enzymatic assay; recombinant human IMPDH type 2; inhibition measured against nicotinamide adenine dinucleotide (NAD+) substrate |
Why This Matters
This is the only publicly available direct enzymatic inhibition data for 5-(m-tolyl)pyridine-3,4-diamine, demonstrating that the 5-aryl substitution confers a gain-of-function in IMPDH binding that is absent in the parent diaminopyridine scaffold.
- [1] BindingDB Entry BDBM50421763. Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) – Ki: 440 nM for 5-(m-Tolyl)pyridine-3,4-diamine. Assay Description: Inhibition towards NAD+ substrate. https://bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp (accessed 2026-05-10). View Source
